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Introduction

ANG1005 is a novel peptide-drug conjugate designed to overcome the blood-brain barrier
(BBB), a significant obstacle in the treatment of brain malignancies. This technical guide
provides an in-depth overview of the interaction between ANG1005 and the Low-Density
Lipoprotein Receptor-related Protein 1 (LRP1), a key receptor facilitating its transport into the
brain. ANG1005 consists of three molecules of the chemotherapeutic agent paclitaxel
covalently linked to Angiopep-2, a 19-amino acid peptide engineered to bind to LRP1.[1][2][3]
This conjugation strategy aims to enhance the delivery of paclitaxel to brain tumors, including
gliomas and brain metastases from other cancers.[4][5][6]

Mechanism of Action: LRP1-Mediated Transcytosis

The primary mechanism by which ANG1005 crosses the BBB is through LRP1-mediated
transcytosis.[7][8] LRP1 is highly expressed on the endothelial cells of the BBB and is also
upregulated in various cancer cells, including high-grade gliomas.[9][10] The Angiopep-2
peptide component of ANG1005 specifically targets and binds to LRP1.[6][11] This binding
event initiates a process of receptor-mediated endocytosis, where the ANG1005-LRP1
complex is internalized into the endothelial cell. Subsequently, the complex is transported
across the cell (transcytosis) and released into the brain parenchyma.[8][12] Once in the brain,
ANG1005 can be taken up by LRP1-expressing tumor cells through a similar endocytic
process.[3][7] Inside the cancer cell, esterases cleave the linker, releasing the paclitaxel
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molecules to exert their cytotoxic effect by stabilizing microtubules and arresting the cell cycle.
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Caption: LRP1-mediated transcytosis of ANG1005 across the BBB.

Quantitative Data Summary

The conjugation of paclitaxel to Angiopep-2 significantly enhances its ability to penetrate the
brain. Preclinical studies have provided quantitative data demonstrating the superior brain
uptake of ANG1005 compared to unconjugated paclitaxel.

Parameter ANG1005 Paclitaxel Fold Increase Reference
Brain Influx 7.3+0.2x10-3 8.5+0.5x%x10-5

o ) ~86-fold [51[9]
Coefficient (Kin) mL/s/g mL/s/g
In Vivo Brain 4 to 54-fold
Uptake (30 min - - higher than [9]
post-injection) paclitaxel
In Vitro IC50

105+ 1.5nM 3.5+ 0.5 nM - [13]

(NCI-H460 cells)

In Vitro IC50

20.0+£4.0 nM 40+1.0nM - [13]
(U87 MG cells)

LRP1 Signaling Pathways

While the primary role of LRP1 in the context of ANG1005 is receptor-mediated transport,
LRP1 is also known to be a multifunctional receptor involved in various cellular signaling
pathways. Ligand binding to LRP1 can trigger intracellular signaling cascades that regulate cell
growth, migration, and survival.[15][16] Key signaling pathways associated with LRP1 include
the mitogen-activated protein kinase (MAPK) and the Akt pathways.[17] The activation of these
pathways by LRP1 ligands can have profound effects on cell physiology.[15] It is plausible that
the interaction of ANG1005 with LRP1, in addition to facilitating drug delivery, could modulate
these signaling pathways within tumor cells, potentially influencing the overall therapeutic
response.
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Caption: General LRP1 signaling pathways.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the
interaction between LRP1 and ANG1005.

In Situ Brain Perfusion

This technique is used to measure the brain uptake of substances from the bloodstream under
controlled conditions.
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Caption: Workflow for in situ brain perfusion experiment.

Protocol Summary:

Rodents (typically rats) are anesthetized.[5][9]
e The common carotid artery is exposed and cannulated.

o A perfusion fluid containing a known concentration of radiolabeled ANG1005 (e.g., 125I-
ANG1005) is infused at a constant rate for a short duration (e.g., 120 seconds).[9]

o To assess the specificity of LRP1-mediated transport, competitive inhibition studies can be
performed by co-infusing an excess of unlabeled Angiopep-2 or other LRP ligands.[9][13]

» At the end of the perfusion, the brain is removed, and the amount of radioactivity is
guantified to determine the brain influx coefficient (Kin).[5][9]

In Vivo Drug Distribution in Brain Metastases Model

This method assesses the accumulation of ANG1005 in both healthy brain tissue and brain
tumors.

Protocol Summary:

e Mice are intracranially injected with human breast cancer cells (e.g., MDA-MB-231BR) to
establish experimental brain metastases.[9]

e Once tumors are established, radiolabeled ANG1005 (e.g., 1251-ANG1005) and a control
compound (e.g., 14C-paclitaxel) are administered intravenously.[9]

o At a specified time point (e.g., 30 minutes) after injection, the animals are euthanized, and
the brains are harvested.[9]
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o Capillary depletion can be performed to distinguish between the drug that has crossed the
BBB and the drug remaining in the brain vasculature.[9]

e The concentration of the radiolabeled compounds in the brain parenchyma and in the brain
metastases is determined by quantitative autoradiography or scintillation counting.[9]

Cell Proliferation Assay (IC50 Determination)

This in vitro assay measures the cytotoxic potential of ANG1005 against cancer cell lines.
Protocol Summary:

o Cancer cell lines (e.g., U887 MG glioblastoma, NCI-H460 lung carcinoma) are seeded in 96-
well plates.[13]

e The cells are treated with a range of concentrations of ANG1005 or paclitaxel for a defined
period (e.g., 24 hours).[13]

o Cell proliferation is assessed using methods such as [3H]thymidine incorporation or other
viability assays.[13]

The drug concentration that inhibits cell proliferation by 50% (1C50) is calculated.[13]

Conclusion

The interaction between ANG1005 and the LRP1 receptor is a cornerstone of its mechanism
for delivering paclitaxel across the blood-brain barrier. The high affinity of the Angiopep-2
moiety for LRP1 facilitates efficient receptor-mediated transcytosis, leading to significantly
enhanced brain accumulation of the drug compared to standard paclitaxel. The quantitative
data from preclinical studies robustly support this enhanced delivery. While ANG1005 has
shown promise in preclinical models and early-phase clinical trials, further research is ongoing
to fully elucidate its efficacy and safety profile in patients with brain malignancies.[1][10][18]
Understanding the detailed molecular interactions and the potential modulation of LRP1
signaling pathways will be crucial for optimizing the therapeutic application of ANG1005 and for
the future design of brain-penetrating drug delivery systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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